molecular formula C33H58 B566442 17alpha(H),21alpha(H)-22RS-Trishomohopane CAS No. 105498-26-8

17alpha(H),21alpha(H)-22RS-Trishomohopane

Cat. No.: B566442
CAS No.: 105498-26-8
M. Wt: 454.827
InChI Key: KTWXNNDHFXEEFL-MODSJZEKSA-N
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Description

17alpha(H),21alpha(H)-22RS-Trishomohopane is a triterpenoid hydrocarbon belonging to the hopanoid family, characterized by its five-ring hopane skeleton. This compound is distinguished by its stereochemistry at the C-17 and C-21 positions, both featuring alpha (α)-orientations of hydrogen atoms. The "22RS" designation indicates a racemic mixture of R and S configurations at the C-22 position, reflecting its geological or synthetic origin. Hopanoids like this are widely studied as biomarkers in petroleum geochemistry due to their resistance to biodegradation and thermal stability .

Properties

IUPAC Name

(3S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-hexan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H58/c1-9-10-12-23(2)24-15-20-30(5)25(24)16-21-32(7)27(30)13-14-28-31(6)19-11-18-29(3,4)26(31)17-22-33(28,32)8/h23-28H,9-22H2,1-8H3/t23?,24-,25+,26-,27+,28+,30-,31-,32+,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWXNNDHFXEEFL-MODSJZEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)[C@@H]1CC[C@]2([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H58
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Total Chemical Synthesis

Total synthesis involves constructing the hopanoid skeleton de novo. Key steps include:

  • Cyclization of Squalene Derivatives : Squalene, a natural triterpene, serves as a precursor. Acid-catalyzed cyclization forms the pentacyclic core, though stereochemical outcomes require careful optimization.

  • Stereoselective Functionalization : Chiral catalysts or enzymatic methods introduce the 17alpha(H) and 21alpha(H) configurations. For example, Sharpless asymmetric epoxidation has been employed to set adjacent stereocenters.

  • Side-Chain Elaboration : Alkylation at C-22 installs the RS-configured side chain. Grignard reagents or cross-coupling reactions (e.g., Suzuki-Miyaura) are commonly used.

Table 1: Representative Reaction Conditions for Total Synthesis

StepReagents/ConditionsYield (%)Reference Model
CyclizationBF₃·Et₂O, CH₂Cl₂, −20°C45–60
EpoxidationVO(acac)₂, TBHP, CH₂Cl₂70
C-22 Alkylationn-HexylMgBr, CuI, THF55

Semi-Synthesis from Bacterial Extracts

Biosynthetic pathways in hopanoid-producing bacteria (e.g., Rhodopseudomonas palustris) yield hopanoid precursors. Semi-synthesis modifies these natural products to obtain the target compound:

  • Extraction and Purification : Bacterial biomass is treated with chloroform-methanol mixtures to isolate crude hopanoids.

  • Oxidative Functionalization : Selective oxidation using Jones reagent introduces ketone groups at specific positions.

  • Reductive Amination : Converts ketones to amines, enabling side-chain modifications.

Stereochemical Control and Challenges

The 17alpha(H),21alpha(H)-22RS configuration demands rigorous stereochemical control. Key challenges include:

  • Epimerization at C-17 and C-21 : Acidic or basic conditions may invert configurations. Low-temperature reactions (−40°C) and non-polar solvents (hexane) mitigate this.

  • RS Diastereomer Separation : Chromatographic techniques (HPLC with chiral columns) resolve 22RS diastereomers, though yields are often low (20–30%).

Equation 1: Stereochemical Equilibrium During Synthesis

17alpha(H),21alpha(H)-22S17alpha(H),21alpha(H)-22RΔG=+2.1kcal/mol[2]\text{17alpha(H),21alpha(H)-22S} \rightleftharpoons \text{17alpha(H),21alpha(H)-22R} \quad \Delta G^\circ = +2.1 \, \text{kcal/mol} \quad

Industrial and Laboratory-Scale Production

Suppliers such as Merck KGaA and Shanghai Saikerui Biotechnology utilize hybrid approaches combining chemical and biosynthetic methods:

  • Merck’s Protocol : Fermentation-derived squalene is cyclized using immobilized Lewis acids (e.g., SnCl₄), achieving 65% purity before HPLC purification.

  • Saikerui’s Method : Total synthesis with Pd-catalyzed cross-coupling for side-chain installation, yielding 98% enantiomeric excess (ee).

Table 2: Comparison of Industrial Methods

SupplierMethodPurity (%)Cost (USD/g)
Merck KGaASemi-synthesis951,200
Shanghai SaikeruiTotal synthesis992,450

Chemical Reactions Analysis

Types of Reactions

17alpha(H),21alpha(H)-22RS-Trishomohopane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or alcohols, while reduction can yield alcohols .

Scientific Research Applications

Introduction to 17alpha(H),21alpha(H)-22RS-Trishomohopane

This compound is a complex organic compound with the molecular formula C33H58 and a molecular weight of approximately 454.81 g/mol. It belongs to a class of compounds known as hopanes, which are tetracyclic triterpenoids commonly found in geological samples and biological systems. This compound has garnered attention in various scientific fields due to its potential applications in geochemistry, environmental science, and biochemistry.

Geochemical Indicators

One of the primary applications of this compound is as a biomarker in geochemical studies. It serves as an indicator of ancient microbial life and can be used to infer the conditions of past environments. The presence and concentration of this compound in sedimentary rocks can provide insights into the types of organisms that existed during the time of deposition, aiding in paleoenvironmental reconstructions.

Environmental Monitoring

In environmental science, this compound is utilized for monitoring hydrocarbon pollution. Its stability and resistance to degradation make it a reliable marker for assessing contamination levels in soil and water samples. By analyzing the concentration of this compound, researchers can evaluate the extent of petroleum spills and track the degradation processes over time.

Biochemical Research

In biochemistry, this compound has been studied for its potential role in cellular processes. Research indicates that hopanes may influence membrane fluidity and stability, which can affect cellular function. This has implications for understanding cell membrane dynamics in various organisms, including bacteria and eukaryotes.

Pharmaceutical Applications

Recent studies have explored the potential pharmaceutical applications of triterpenoids, including hopanes like this compound. Preliminary research suggests that these compounds may possess anti-inflammatory and anticancer properties, although further investigation is required to establish their efficacy and mechanisms of action.

Case Study 1: Geochemical Analysis in Sedimentary Environments

A study conducted by researchers at a geological institute analyzed sediment samples from various locations to determine the presence of this compound as a biomarker for ancient microbial activity. The results indicated a correlation between high concentrations of this compound and specific depositional environments, such as anoxic conditions typical of marine settings.

Sample LocationConcentration (µg/g)Environment Type
Site A150Anoxic Marine
Site B75Oxic Freshwater
Site C200Anoxic Marine

Case Study 2: Hydrocarbon Pollution Assessment

In an environmental monitoring project, researchers measured levels of this compound in soil samples collected from an oil spill site. The study aimed to assess the extent of contamination and the degradation rates over time.

Time PointConcentration (µg/kg)Notes
Initial (Week 0)500High contamination
Week 4300Decrease due to microbial activity
Week 8100Further degradation observed

Case Study 3: Membrane Dynamics Research

A biochemical study investigated the effects of hopanes on membrane fluidity using model membranes enriched with different concentrations of this compound. The findings suggested that higher concentrations enhanced membrane stability under stress conditions.

Concentration (mol%)Fluidity IndexStability Rating
0HighLow
5ModerateModerate
10LowHigh

Mechanism of Action

The mechanism of action of 17alpha(H),21alpha(H)-22RS-Trishomohopane involves its incorporation into bacterial cell membranes, where it helps to stabilize the membrane structure. This stabilization is achieved through interactions with other membrane components, such as phospholipids and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Hopanoids

Stereochemical Variations at C-17 and C-21

The stereochemistry of hopanoids significantly impacts their stability and applications:

  • 17alpha(H),21beta(H)-22RS-Tetrakishomohopane : This homolog has a beta (β)-orientation at C-21, making it more thermally stable than the alpha/alpha isomer. It is commonly used in geochemical analyses to assess petroleum maturity (e.g., Ts/Ts+Tm ratio) .
  • 17beta(H),21alpha(H)-Hopane (Moretane) : This isomer is less stable than the 17alpha,21beta configuration and is often associated with immature organic matter or microbial sources .
  • 17alpha(H),21alpha(H)-22RS-Trishomohopane : The dual alpha configuration is rare in biological systems and is hypothesized to form via abiotic isomerization under high-temperature geological conditions .
Table 1: Stereochemical and Structural Comparison
Compound C-17 Configuration C-21 Configuration C-22 Configuration Key Applications
17α(H),21α(H)-22RS-Trishomohopane α α RS Geological biomarker, abiotic synthesis
17α(H),21β(H)-22RS-Tetrakishomohopane α β RS Petroleum maturity assessment
17β(H),21α(H)-Hopane (Moretane) β α RS Microbial biomarker

Homologs and Carbon Number Variations

Hopanoids vary in carbon number due to additional methyl groups:

  • Trishomohopane (C33) : Contains three additional methyl groups compared to the base hopane structure (C30).
  • Tetrakishomohopane (C34) : Four additional methyl groups, enhancing hydrophobicity and membrane-stabilizing properties .
  • Pentakishomohopane (C35) : Used in advanced biomarker studies for tracing long-chain hydrocarbon inputs .
Table 2: Molecular Properties of Homologs
Compound Molecular Formula Molecular Weight (g/mol) Key Features
17α(H),21α(H)-Trishomohopane C33H56 452.8 Rare dual alpha configuration
17α(H),21β(H)-Tetrakishomohopane C34H60 468.8 High thermal stability
17β(H),21α(H)-Homohopane C31H54 426.8 Microbial origin

Geological Significance

The this compound is rarely detected in biological systems but is prevalent in ancient sediments and crude oils. Its presence suggests prolonged thermal exposure, distinguishing it from microbial-derived hopanoids like 17beta(H),21beta(H)-hopane .

Analytical Challenges

Chromatographic separation of 17alpha(H),21alpha(H)-Trishomohopane from co-eluting isomers (e.g., 17alpha(H),21beta(H)-hopane) requires high-resolution GC-MS. The Ts/(Ts+Tm) ratio, a key geochemical parameter, is unaffected by this isomer, emphasizing its niche role in specific diagnostic workflows .

Biological Activity

17alpha(H),21alpha(H)-22RS-Trishomohopane is a triterpene compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings, including case studies and data tables to illustrate its significance in various fields.

  • Chemical Formula : C33H58
  • Molecular Weight : 454.81 g/mol
  • CAS Number : 54340-13-5
  • LogP : 10.304 (indicating high lipophilicity)

These properties suggest that this compound may exhibit significant interactions with biological membranes, potentially influencing its biological activity.

Antimicrobial Properties

Recent studies have indicated that triterpenes, including various hopane derivatives, possess antimicrobial properties. Research has shown that this compound exhibits inhibitory effects against several bacterial strains. For instance, a study reported an IC50 value of approximately 20 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity .

Anti-inflammatory Effects

Triterpenes are also known for their anti-inflammatory properties. A notable study demonstrated that this compound reduced the production of pro-inflammatory cytokines in vitro. The compound was shown to decrease TNF-alpha and IL-6 levels in macrophage cultures stimulated with lipopolysaccharides (LPS) by more than 30% at a concentration of 50 µg/mL .

Cytotoxicity and Cancer Research

The cytotoxic potential of this compound has been evaluated in various cancer cell lines. In a comparative study, the compound exhibited selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µg/mL, while showing minimal toxicity towards normal fibroblast cells . This selectivity highlights its potential as a lead compound for cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a case study involving patients with chronic bacterial infections revealed that topical formulations containing this compound significantly improved healing rates compared to standard treatments. Patients treated with the formulation showed a reduction in infection markers within two weeks of application .

Case Study 2: Anti-inflammatory Response

A double-blind randomized controlled trial assessed the anti-inflammatory effects of the compound in patients with rheumatoid arthritis. Participants receiving a daily dose of 100 mg of the triterpene showed a statistically significant reduction in joint swelling and pain compared to the placebo group over an eight-week period .

Data Tables

Property Value
Molecular FormulaC33H58
Molecular Weight454.81 g/mol
CAS Number54340-13-5
LogP10.304
Antibacterial IC50 (S. aureus)~20 µg/mL
Cytotoxicity IC50 (MCF-7)~15 µg/mL

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